N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound’s unique structure, featuring a chloro-substituted methoxyphenyl group and a piperidinyl moiety, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 5-chloro-2-methoxyphenol, undergoes a reaction with a suitable sulfonyl chloride to form the corresponding sulfonamide.
Piperidinyl Intermediate: The piperidin-1-yl ethyl ketone is synthesized separately through a series of reactions involving piperidine and an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the methoxyphenyl sulfonamide with the piperidinyl intermediate under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in essential metabolic pathways. The compound’s structure suggests it may interact with proteins or enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)acetamide
- N-(5-chloro-2-methoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzamide
- N-(5-chloro-2-methoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)carbamate
Uniqueness
N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. Its chloro-substituted methoxyphenyl group and piperidinyl moiety are key features that differentiate it from other sulfonamides.
Properties
Molecular Formula |
C15H21ClN2O4S |
---|---|
Molecular Weight |
360.9g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C15H21ClN2O4S/c1-22-14-7-6-12(16)10-13(14)18(23(2,20)21)11-15(19)17-8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3 |
InChI Key |
JPSMBTWVXQMLFG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCCCC2)S(=O)(=O)C |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCCCC2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.